Bicyclo[2.2.2]octane-1,4-diol
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Overview
Description
Bicyclo[2.2.2]octane-1,4-diol is a structural unit utilized in various chemical syntheses and studies due to its unique bicyclic framework. The structure is integral in the creation of materials exhibiting wide-range nematic phases, relevant in electro-optical display devices (Gray & Kelly, 1981).
Synthesis Analysis
The synthesis of bicyclo[2.2.2]octane derivatives has been explored through different routes. Notably, bicyclo[4.3.0]nonanes and bicyclo[3.3.0]octanes are synthesized effectively via palladium-catalyzed cycloalkenylations. This method also enables the creation of benzo-fused bicyclo[3.3.0]octanes for the first time, demonstrating the versatility of the bicyclo[2.2.2]octane framework in synthetic chemistry (Toyota et al., 2002).
Molecular Structure Analysis
The molecular structure of bicyclo[2.2.2]octane derivatives has been analyzed through various techniques, including X-ray crystallography. For instance, the structure of bicyclo[3.3.0]octane-endo-3,endo-7-diol and its related compounds provides insights into the three-dimensional arrangement of atoms within the framework, aiding in the understanding of its chemical reactivity and physical properties (Chan, Bhadbhade, & Bishop, 2021).
Chemical Reactions and Properties
Bicyclo[2.2.2]octane-1,4-diol and its derivatives participate in various chemical reactions, showcasing their utility in synthetic organic chemistry. For instance, the use of halogen bonding in the construction of functional materials demonstrates the bicyclo[2.2.2]octane framework's potential in creating crystalline molecular machines and functional materials, as evidenced by the synthesis and analysis of 1,4-bis(iodoethynyl)bicyclo[2.2.2]octane (BIBCO) (Lemouchi et al., 2011).
Physical Properties Analysis
The physical properties of bicyclo[2.2.2]octane derivatives, such as their liquid crystal transition temperatures and their electro-optical characteristics, are crucial for their application in materials science. The incorporation of the bicyclo[2.2.2]octane ring into cyano-substituted systems results in materials with desirable properties for electro-optical display devices, highlighting the impact of molecular structure on physical properties (Gray & Kelly, 1981).
Chemical Properties Analysis
The chemical properties of bicyclo[2.2.2]octane-1,4-diol derivatives, such as reactivity and stability, are influenced by their molecular framework. The synthesis and functionalization of these compounds enable the exploration of their chemical behavior, contributing to the development of new synthetic methodologies and materials (Toyota et al., 2002).
Scientific Research Applications
Molecular Design and Structural Analysis
Bicyclo[2.2.2]octane-1,4-diol is a structural motif explored in pharmaceutical research for its unique bicyclic carbon skeleton, offering a sterically fixed position for substituents which aids in studying structure-activity relationships. Researchers have highlighted the significance of norbornane compounds, which share similarities with bicyclo[2.2.2]octane-1,4-diol, in drug research due to their special molecular shape and voluminous nature. This structural uniqueness makes them suitable test molecules in drug research, facilitating the understanding of how structural variations can influence biological activity (Buchbauer & Pauzenberger, 1991).
Synthetic Chemistry and Catalysis
In synthetic chemistry, bicyclo[2.2.2]octane-1,4-diol derivatives are involved in the design and synthesis of artificial ribonucleases, showcasing the molecule's utility in creating high-efficiency catalysts for hydrolysis of phosphodiester bonds in RNA. These catalysts integrate imidazole residues and bis-quaternized rings of 1,4-diazabicyclo[2.2.2]octane for RNA-binding, demonstrating the compound's potential in biocatalysis and enzyme mimicry (Konevetz et al., 2002).
Environmental and Energy Applications
In the realm of environmental science and energy, derivatives of bicyclo[2.2.2]octane-1,4-diol are scrutinized for their role as octane boosters in fuels, where they contribute to cleaner combustion and reduced emissions. Studies on metal-based octane boosters underline the environmental impacts of such additives, emphasizing the need for sustainable alternatives that do not compromise engine performance or contribute to pollution (Afotey, 2018).
Future Directions
Bicyclo[2.2.2]octane-1,4-diol and related compounds have potential applications in various fields. For instance, the Bicyclo[2.2.2]octane motif has been studied for its potential as a class of saturated group 14 quantum interference-based single-molecule insulators . Additionally, Bicyclo[2.2.2]octane-1,4-dicarboxylic acid has been studied for its potential in creating transparent metal-organic frameworks .
properties
IUPAC Name |
bicyclo[2.2.2]octane-1,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-7-1-2-8(10,5-3-7)6-4-7/h9-10H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSZKPHKWKSMKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339865 |
Source
|
Record name | Bicyclo[2.2.2]octane-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80339865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.2]octane-1,4-diol | |
CAS RN |
1194-44-1 |
Source
|
Record name | Bicyclo[2.2.2]octane-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80339865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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